(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1 |
InChI Key |
JEPPYVOSGKWVSJ-DSYKOEDSSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Synthetic Methodologies for Enantiopure 1s,2r,4r Bicyclo 2.2.1 Heptan 2 Amine
Stereoselective and Enantioselective Synthesis Approaches
The rigid bicyclo[2.2.1]heptane framework presents a unique synthetic challenge that has been addressed through various innovative approaches. These methods are designed to control the formation of multiple stereocenters in a single or a few synthetic steps, leading to the desired enantiomerically pure product.
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for the construction of the bicyclo[2.2.1]heptane skeleton. acs.orgnih.govacs.org Variations of this reaction, including intermolecular, aza-Diels-Alder, and asymmetric versions, have been extensively developed to afford chiral bicyclic amines and their precursors.
The intermolecular Diels-Alder reaction provides a direct route to the bicyclo[2.2.1]heptane core. This strategy typically involves the reaction of a cyclopentadiene derivative (the diene) with a suitable dienophile to form the characteristic bridged ring system. nih.govacs.org Sequential Diels-Alder reaction/rearrangement sequences have been developed to create diverse functionalized bicyclo[2.2.1]heptanes. acs.orgnih.gov For instance, when the reaction is catalyzed by a chiral Lewis acid, bicyclo[2.2.1]heptane derivatives can be obtained with high enantiomeric ratios, such as an er of up to 96.5:3.5. acs.orgnih.gov The functional groups introduced via the dienophile can then be further elaborated to install the desired amine functionality at the C2 position with the correct stereochemistry.
| Diene | Dienophile | Catalyst/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Substituted Dienes | Various | Chiral Lewis Acid | Enantiomeric ratio (er) up to 96.5:3.5 for bicyclo[2.2.1]heptane derivatives. | acs.orgnih.gov |
| 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Various | Thermal | Synthesis of bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons. | nih.govacs.org |
The aza-Diels-Alder reaction is a particularly direct approach for synthesizing nitrogen-containing heterocyclic compounds. In the context of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine synthesis, this reaction involves an imine acting as the dienophile, which reacts with cyclopentadiene to directly incorporate the nitrogen atom into the bicyclic framework. This method is highly effective for preparing 2-azabicyclo[2.2.1]heptane derivatives, which are direct precursors to the target amine. researchgate.netresearchgate.net
An asymmetric cycloaddition of cyclopentadiene and a chiral iminium salt, formed in situ from a chiral amine and formaldehyde, can produce the desired adducts with good diastereomeric selectivity. tandfonline.com For example, using a chiral α-methylbenzylamine promotes the reaction, yielding adducts with a 79:21 diastereomeric ratio. tandfonline.com The resulting diastereomers can often be separated by forming a salt with a chiral acid, such as L-dibenzoyl tartaric acid, which facilitates purification. tandfonline.com Asymmetric catalytic aza-Diels-Alder reactions can also be achieved using trienamine catalysis, leading to chiral bicyclic azaheterocycles in good yield and high enantioselectivity (up to 92% ee). nih.gov
| Diene | Dienophile (or precursor) | Catalyst/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Chiral imine from methyl glyoxylate and (S)-(-)-1-phenylethylamine | Trifluoroacetic acid, Boron trifluoride diethyl etherate | Multigram scale synthesis of the major exo-isomer in 56% total yield without extensive chromatography. | researchgate.net |
| Cyclopentadiene | Chiral iminium salt from chiral α-methylbenzylamine and formaldehyde | Acetic Acid | Adducts isolated in 81% yield with 79:21 diastereomeric selectivity. | tandfonline.com |
| In situ formed trienamines | Acylhydrazones | Asymmetric Organocatalysis | Chiral bicyclic azaheterocycles with up to 92% ee and >20:1 dr. | nih.gov |
To induce enantioselectivity in the Diels-Alder reaction, a chiral auxiliary can be attached to the dienophile. This auxiliary directs the approach of the diene from a specific face, leading to the preferential formation of one enantiomer. After the cycloaddition, the auxiliary is cleaved to yield the enantiomerically enriched product. Bornanesultam is a well-known and effective chiral auxiliary for this purpose. semanticscholar.orgrsc.org
Another strategy involves using chiral dienophiles derived from amino acids, such as the L-valinol-derived unsaturated lactam, which functions as an excellent chiral dienophile. rsc.org In such cases, the diene's approach can occur exclusively from one face, resulting in optically pure tricyclic lactam adducts. rsc.org Subsequent reductive elimination of the chiral auxiliary, for instance using samarium(II) iodide, can yield the desired bicyclic core. rsc.org
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional methods. rsc.org Organocatalytic formal [4+2] cycloaddition reactions allow for rapid access to a wide range of functionalized bicyclo[2.2.1]heptanes in a highly enantioselective manner under mild conditions. semanticscholar.orgrsc.orgnih.gov These reactions are often catalyzed by chiral tertiary amines. rsc.org
A notable example is the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, which can yield bicyclo[2.2.1]heptane-1-carboxylates with excellent diastereomeric ratios (up to 20:1) and enantiomeric excess (up to 99% ee). semanticscholar.org The success of this method lies in the activation of the dienophile through HOMO-raising effects of the chiral amine catalyst, which forms reactive enamine, dienamine, or trienamine intermediates. acs.orgnih.gov This approach provides a direct route to functionalized bridgehead bicyclo[2.2.1]heptanes, which are versatile intermediates. rsc.orgrsc.org
An alternative strategy to the Diels-Alder reaction for generating the chiral centers in the bicyclo[2.2.1]heptane system is the asymmetric hydrogenation of a prochiral bicyclic ketone precursor, such as bicyclo[2.2.1]heptan-2-one (2-norbornanone). This method establishes the stereochemistry at the C2 position, yielding a chiral alcohol which can then be converted to the target amine.
Ruthenium complexes containing chiral diphosphine ligands (e.g., BINAP) and amine-based ligands are highly effective for the asymmetric hydrogenation of various ketones, including bicyclic ones. researchgate.netnih.gov For example, the hydrogenation of bicyclo[2.2.2]octan-2-one using a RuCl₂(S)-binap(R)-iphan catalyst system affords the corresponding chiral alcohol in 97-98% ee. researchgate.net Similarly, iridium complexes with chiral bicyclic N-heterocyclic carbene (NHC) ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of ketones, yielding alcohols with high enantioselectivities (up to 98% ee). rsc.org The diastereoselectivity of catalytic transfer hydrogenation can be influenced by the catalyst, reaction mode (liquid vs. vapor phase), and temperature, allowing for the preferential formation of either the endo or exo alcohol. nih.gov For 2-norbornanone, heterogeneous catalysts can produce a significant excess of the less thermodynamically stable endo isomer. nih.gov The resulting enantiopure alcohol can be converted to the desired amine via standard functional group interconversions, such as mesylation followed by nucleophilic substitution with an azide and subsequent reduction.
| Substrate | Catalyst System | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Bicyclo[2.2.2]octan-2-one | RuCl₂[(S)-binap][(R)-iphan] and t-C₄H₉OK | Chiral Alcohol | 97-98% | researchgate.net |
| Various Ketones | Chiral bicyclic NHC/Ir complexes | Chiral Alcohols | Up to 98% | rsc.org |
| 2-Norbornanone | Heterogeneous metal oxides (e.g., MgO, ZrO₂) | endo/exo-Norborneol | Diastereoselective (up to 79% endo isomer) | nih.gov |
Catalytic Hydrogenation of Bicyclic Ketones
Asymmetric Hydrogenation with Chiral Catalysts (e.g., Ru-BINAP Complexes)
Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines from prochiral imines. Ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for this transformation. While the direct asymmetric hydrogenation of the corresponding bicyclo[2.2.1]heptan-2-imine to produce this compound is not extensively documented in dedicated studies, the principle is well-established with related substrates. The hydrogenation of bicyclic ketones, which are precursors to the corresponding amines, has been successfully achieved with high stereoselectivity using Ru-BINAP catalysts. For instance, the hydrogenation of bicyclic ketones with a RuCl2[(S)-binap][(R)-iphan] and t-C4H9OK catalyst system affords chiral alcohols with high enantiomeric excess (97-98% ee) nih.gov. This suggests that a similar approach with the corresponding imine would be a viable strategy. The mechanism of such a reaction would involve the coordination of the imine to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen, leading to the formation of the desired amine with a high degree of enantioselectivity.
Table 1: Asymmetric Hydrogenation of Bicyclic Ketones with Ru-BINAP/IPHAN Catalyst
| Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|
| Bicyclo[2.2.2]octan-2-one | (R)-Bicyclo[2.2.2]octan-2-ol | 98% |
| 3-Quinuclidinone | (R)-3-Quinuclidinol | 97% |
Reduction of Nitro Compounds to Amine Moieties
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and provides a reliable route to bicyclo[2.2.1]heptan-2-amines. This method typically involves the synthesis of a nitro-substituted bicyclo[2.2.1]heptane precursor, which can be achieved through various methods, including Diels-Alder reactions. The subsequent reduction of the nitro group can be accomplished using several reagents, with catalytic hydrogenation being one of the most common and efficient methods. For example, the reduction of a nitrobicyclo[2.2.1]heptane derivative can be carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. rsc.org This method is generally high-yielding and clean, avoiding the use of harsh reducing agents. Other reducing agents, such as lithium aluminum hydride (LiAlH4) or tin(II) chloride (SnCl2), can also be employed, although the reaction conditions may need to be carefully optimized to avoid side reactions. The stereochemistry of the final amine is determined by the stereochemistry of the nitro precursor.
Synthesis from Camphor-Derived Precursors
Camphor (B46023), a naturally occurring chiral bicyclic ketone, is an excellent and readily available starting material for the synthesis of enantiopure bicyclo[2.2.1]heptane derivatives, including this compound. researchgate.netu-szeged.hu The synthesis of various camphor-based 1,2-, 1,3-, and 1,4-diamines has been reported, showcasing the versatility of this precursor. researchgate.net A common strategy involves the conversion of camphor to an oxime, followed by reduction to the corresponding amine. The reduction of the camphor oxime typically yields a mixture of endo and exo isomers, with the endo isomer often being the major product. The separation of these isomers can be achieved by chromatography or crystallization. Subsequent functional group manipulations can then be performed to arrive at the target amine. For example, a three-step synthesis starting from a camphor-derived diamine has been disclosed to produce a complex bicyclo[2.2.1]heptan-2-yl-1H-benzo[d]imidazole derivative. rsc.org This highlights the utility of camphor as a chiral pool starting material for accessing structurally diverse and stereochemically defined bicyclo[2.2.1]heptane amines.
Amination Reactions of Bicyclic Halides
The direct amination of bicyclic halides presents a straightforward approach to the synthesis of bicyclo[2.2.1]heptan-2-amines. This method involves the nucleophilic substitution of a halide (e.g., bromide or chloride) at the C2 position of the bicyclo[2.2.1]heptane skeleton with an amine source. However, these reactions can be challenging due to the steric hindrance of the bicyclic system and potential side reactions such as elimination. The choice of the amine source, solvent, and reaction conditions is crucial for achieving a good yield of the desired product. While specific examples for the direct amination of a bicyclic halide to yield this compound are not abundant in the literature, related transformations have been reported. For instance, the synthesis of various bicyclo[2.2.1]hept-7-ylamine derivatives has been described, indicating the feasibility of introducing an amino group onto the bicyclic scaffold. researchgate.net
Epimerization-Lactamization Cascade Reactions for Related Derivatives
An epimerization-lactamization cascade reaction has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. This strategy, while not a direct synthesis of this compound, is a noteworthy methodology for producing related bicyclic amines with defined stereochemistry. The process starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo epimerization at the C2 position under basic conditions. This is followed by an intramolecular aminolysis of the resulting (2R)-epimer to form a bridged lactam intermediate. Key factors for the success of this cascade reaction include the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. This methodology provides an elegant and efficient route to chiral diazabicyclo[2.2.1]heptane scaffolds, which are valuable in medicinal chemistry and as ligands in catalysis.
Chiral Resolution Techniques for Racemic Bicyclo[2.2.1]heptan-2-amine
When an enantioselective synthesis is not feasible or desired, chiral resolution of a racemic mixture of bicyclo[2.2.1]heptan-2-amine is a common alternative to obtain the pure enantiomers. This approach involves the separation of the enantiomers based on their different interactions with a chiral resolving agent.
One of the most widely used methods for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. For example, the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine has been achieved via the formation of a complex with (2R,3R)-O,O'-dibenzoyltartaric acid. A similar strategy can be applied to the resolution of racemic bicyclo[2.2.1]heptan-2-amine.
Kinetic resolution is another powerful technique for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For instance, the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one has been achieved using a genetically engineered Saccharomyces cerevisiae strain, yielding the optically pure ketone and the corresponding alcohol. Such enzymatic or chemo-catalytic methods could potentially be adapted for the kinetic resolution of racemic bicyclo[2.2.1]heptan-2-amine or its derivatives.
Table 2: Chiral Resolution Techniques for Bicyclic Amines and Related Compounds
| Racemic Substrate | Resolving Agent/Method | Separated Products | Reference |
|---|---|---|---|
| trans-Bicyclo[2.2.1]heptane-2,3-diamine | (2R,3R)-O,O'-Dibenzoyltartaric acid | (S,S)- and (R,R)-diamines | |
| rac-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one | Genetically engineered S. cerevisiae | (+)-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one and endo-(-)-5,6-epoxy-bicyclo[2.2.1]heptane-2-ol |
Enzymatic Resolution Utilizing Lipases
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the reacted and unreacted forms. For bicyclic primary amines, lipases are commonly employed in a process known as kinetic resolution.
The key principle involves the enantioselective acylation of the racemic amine. In this process, a lipase, such as Candida antarctica lipase B (CALB), selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., an ester like ethyl acetate) to one of the amine enantiomers. researchgate.net This results in the formation of an amide from one enantiomer, while the other enantiomer remains as an unreacted amine. The difference in the chemical nature of the resulting amide and the remaining amine allows for their separation using standard techniques like chromatography or extraction.
| Enzyme | Substrate Type | Acylating Agent | Key Findings |
| Candida antarctica Lipase B (CALB) | Racemic bicyclic 1-heteroaryl primary amines | Ethyl acetate | Achieved high yields and excellent enantioselectivity (90-99% ee). researchgate.net |
| Pseudomonas cepacia Lipase (PSL) | Racemic 4-chloro-2-(1-hydroxyalkyl)pyridines (precursors) | Vinyl acetate | Demonstrated excellent enantioselectivity (E > 200), yielding enantiomerically pure products. researchgate.net |
| Pig Liver Esterase & Aspergillus niger Lipase | Racemic diacetates of bicyclo[2.2.1]heptane diols | N/A (Hydrolysis) | Successfully produced optically active monoacetates and recovered diacetates. rsc.org |
Chiral Chromatographic Separation (e.g., Supercritical Fluid Chromatography - SFC)
Chiral chromatography offers a direct method for the physical separation of enantiomers. Among various techniques, Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and scalable method for this purpose. SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses properties of both a liquid and a gas. shimadzu.com This results in low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). shimadzu.comresearchgate.net
For the separation of this compound and related compounds, the amine group is often first protected with a derivative that contains a UV chromophore, such as a p-nitrobenzyl (pNZ) or benzyl (Cbz) carbamate (B1207046). acs.orgresearchgate.net This derivatization is necessary because the parent amine lacks a strong UV absorbance, making detection difficult. The introduction of the protecting group facilitates monitoring and quantification during the chromatographic process.
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak series), are widely used and have shown excellent chiral recognition for these types of compounds. researchgate.netgoogle.com Organic modifiers, such as methanol or isopropanol (B130326), are typically added to the supercritical CO2 to adjust the mobile phase strength and optimize the separation. chromatographyonline.com This technique has been successfully applied on both analytical and multigram preparative scales, yielding enantiomers with high purity (>99% ee) and good recovery. acs.orgresearchgate.netgoogle.com
| Compound Type | Protecting Group | Chiral Stationary Phase (CSP) | Mobile Phase (CO2 with modifier) | Scale | Outcome |
| 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine | p-Nitrobenzyl carbamate (pNZ) | Chiralpak OD-H | Isopropanol | Multigram | High recovery (88% for one enantiomer) and >99% ee. researchgate.net |
| exo-amino-exo-alkyl/aryl bicyclo[2.2.1]heptane derivative | UV-absorbing protecting group | Chiralpak AD-H | Isopropanol | Preparative (25 mg injections) | Full baseline separation with high recovery (88-91%). google.com |
Crystallization-Based Resolution Methods
Crystallization-based resolution is a classical and industrially viable method for separating enantiomers. The most common approach is the formation of diastereomeric salts. This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. libretexts.org
This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains dissolved. After separation by filtration, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as (2R,3R)-O,O′-dibenzoyltartaric acid (-BTA). rsc.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined through screening. unchainedlabs.com This method has been successfully applied to resolve related bicyclic diamines, demonstrating its feasibility for producing enantiopure bicyclo[2.2.1]heptane derivatives. rsc.org The success of the resolution relies on the significant solubility difference between the two diastereomeric salts, which can sometimes be as high as a factor of 1,000. unchainedlabs.com
| Racemic Compound | Chiral Resolving Agent | Solvent System | Principle |
| trans-bicyclo[2.2.1]heptane-2,3-diamine | (2R,3R)-O,O′-dibenzoyltartaric acid (–BTA) | Not specified | Formation of a crystalline complex with one diastereomer, allowing for separation. rsc.org |
| Racemic acids | Chiral bases (e.g., brucine, strychnine, 1-phenylethanamine) | Various | Formation of diastereomeric salts with different solubilities for separation by crystallization. libretexts.org |
| Racemic bases | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) | Various | Formation of diastereomeric salts with different solubilities for separation by crystallization. libretexts.org |
Stereochemical Characterization and Absolute Configuration Elucidation of 1s,2r,4r Bicyclo 2.2.1 Heptan 2 Amine and Its Derivatives
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are powerful, non-destructive methods for elucidating the complex stereochemistry of bicyclo[2.2.1]heptan-2-amine derivatives. These methods provide detailed information about the connectivity of atoms and their spatial relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For bicyclo[2.2.1]heptan-2-amine derivatives, one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable.
Detailed Research Findings:
1D NMR: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide initial information on the chemical environment of each atom. For instance, in a derivative of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine, the chemical shift of the C3 proton was identified at 1.18 ppm. acs.org
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of protons. The observation of a NOESY cross-peak between specific protons can confirm their relative stereochemistry. For example, in a camphor-derived benzo[d]imidazole, a NOESY cross-peak between a methyl group and the exo-H(2) proton confirmed the absolute configuration at the chiral center bearing the benzo[d]imidazole moiety. researchgate.netmdpi.com
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the absolute configuration of a molecule.
Detailed Research Findings:
VCD spectroscopy, in conjunction with ab initio calculations, has been highlighted as a rapid and reliable method for determining the absolute configuration of bicyclo[2.2.1]heptanamines. acs.orgresearchgate.net The experimental VCD spectrum of an enantiomer is compared with the theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration of the sample. acs.orgresearchgate.netresearchgate.net This approach can be applied directly to the hydrochloride salts of these amines. acs.orgresearchgate.net
Mosher's Amide Method for Absolute Configuration Determination
Mosher's method is a well-established NMR technique used to determine the absolute configuration of chiral amines and alcohols. nih.gov It involves the formation of diastereomeric amides (or esters) with a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). acs.orgnih.gov The differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomers can be used to deduce the absolute configuration of the original amine. acs.orgnih.gov
Detailed Research Findings:
The Mosher's amide method has been successfully applied to determine the absolute configuration of enantiopure bicyclo[2.2.1]heptan-2-endo-amines. acs.org In one study, the formation of (R)- and (S)-MTPA amides with the amine led to distinct chemical shifts for the C3 proton. acs.org The analysis of the change in chemical shifts (δR-MTPA – δS-MTPA) for protons near the chiral center allows for the assignment of the absolute configuration. acs.org For example, large positive δR-MTPA–δS-MTPA values for both the endo and exo C3 protons were indicative of the (1S,2R,4R) configuration. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Detailed Research Findings:
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Detailed Research Findings:
The absolute configuration of derivatives of this compound has been unambiguously confirmed by single-crystal X-ray analysis. acs.orgresearchgate.net For instance, the absolute configuration determined by Mosher's amide method and VCD spectroscopy was corroborated by an X-ray crystal structure of a cyanoguanidine prepared from the enantiopure (+)-bicyclo[2.2.1]heptan-2-endo-amine. acs.org Similarly, the structure and absolute configuration of a bicyclo[2.2.1]heptane-1-carboxylate derivative were established through X-ray crystallographic analysis. rsc.org
Stereoisomeric Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a crucial technique for separating enantiomers and assessing the stereoisomeric purity of a sample.
Detailed Research Findings:
Chiral HPLC methods have been developed to separate the enantiomers of bicyclo[2.2.1]heptan-2-amine derivatives. mst.edu For example, the enantiomers of a derivative were separated using a Chiralpak AD-H column, achieving excellent recovery of material with greater than 99% enantiomeric excess (ee). acs.org The separation of stereoisomers is often essential for both analytical characterization and for obtaining enantiomerically pure compounds for further studies.
Interactive Data Table: Chiral HPLC Separation Parameters
| Compound | Chiral Stationary Phase | Mobile Phase | Result | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl carbamate (B1207046) derivative | Chiralpak AD-H | CO₂ and isopropanol (B130326) with 0.1% NH₃H₂O | Baseline separation, >99% ee | acs.org |
Computational and Theoretical Investigations of 1s,2r,4r Bicyclo 2.2.1 Heptan 2 Amine
Quantum-Chemical Methods for Electronic Structure and Reactivity Predictions
Quantum-chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine. These methods model the behavior of electrons within the molecule, offering a detailed picture of its chemical properties.
Density Functional Theory (DFT) is a widely used quantum-chemical method for investigating the electronic properties of molecules. DFT calculations have been employed to study the Au(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes, revealing the mechanistic details of the reaction. researchgate.net For bicyclic systems, DFT is used to analyze their three-dimensional nature which can lead to improved biological activity and pharmacokinetic properties.
DFT calculations provide valuable data on molecular geometries, bond energies, and electronic properties. For instance, in the study of antidepressant drugs, DFT was used to optimize the molecular structure and analyze the molecular electrostatic potential map. als-journal.com These calculations can also predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to validate the computational model. als-journal.com
Table 1: Selected DFT-Calculated Properties for a Bicyclic Amine Derivative
| Property | Calculated Value |
|---|---|
| Bond Length (C-N) | 1.47 Å |
| Bond Angle (H-N-H) | 107.5° |
| Dipole Moment | 1.5 D |
| HOMO Energy | -6.2 eV |
This table presents hypothetical data for illustrative purposes, based on typical values obtained from DFT calculations on similar molecules.
Semiempirical methods, such as PM3, offer a computationally less intensive alternative to DFT, making them suitable for larger molecular systems and for preliminary conformational analysis. uvic.ca For example, the PM3 method has been used to perform conformational analysis and study the character of hydrogen bonds in amido acids derived from bicyclo[2.2.1]hept-5-ene-endo-endo-2,3-dicarboxylic anhydride. researchgate.net While less accurate than DFT, semiempirical methods can provide valuable qualitative insights into molecular structure and reactivity. uvic.ca
Modeling of Stereoselectivity and Diastereoselectivity in Reactions Involving Bicyclic Amines
The rigid bicyclo[2.2.1]heptane framework plays a crucial role in directing the stereochemical outcome of reactions. Computational modeling is instrumental in understanding and predicting the high stereoselectivity and diastereoselectivity observed in reactions involving these amines. For instance, DFT studies have been used to elucidate the asynchronous concerted 'one step–two-stage' pathway in the ene reactions of bicyclo[1.1.0]butanes, which lead to highly stereoselective products. acs.org
In the context of catalysis, the stereochemistry of bicyclic amines is critical. For example, thiazolones with an exo-norbornylamine at the 2-position are potent inhibitors of 11β-HSD1, but are prone to epimerization. acs.org The addition of a methyl group at the C-5 position was guided by the need to eliminate this epimerization, leading to a stable and potent inhibitor. acs.org Computational models can be used to rationalize these observations by calculating the energies of different diastereomeric transition states, thereby predicting the major product of a stereoselective reaction.
Conformational Analysis and Energy Landscape Studies
The conformational preferences of bicyclic amines are a key determinant of their reactivity and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For complex molecules, this involves mapping out the potential energy surface.
Semiempirical calculations have been used to evaluate the potential energy surfaces for different conformations of flexible side chains attached to a 7-azabicyclo[2.2.1]heptane skeleton. uvic.ca These studies found that the potential energy surfaces were relatively smooth, indicating that multiple conformations could be accessible. uvic.ca Such analyses are crucial for understanding how a molecule might bind to a biological target, as different conformations may exhibit different binding affinities.
Reactivity and Chemical Transformations of 1s,2r,4r Bicyclo 2.2.1 Heptan 2 Amine
Functionalization Reactions of the Amine Moiety
The primary amine group is a key site for a range of functionalization reactions, enabling the synthesis of diverse derivatives.
Nucleophilic Substitutions
The amine group of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine and its derivatives readily participates in nucleophilic substitution reactions. For instance, camphor-derived diamines can undergo nucleophilic aromatic substitution with reagents like 2-fluoronitrobenzene to yield nitroaniline derivatives. mdpi.comresearchgate.net This reactivity is fundamental in the synthesis of more complex molecules, where the bicycloheptane (B81988) scaffold serves as a chiral building block. mdpi.comresearchgate.net The basic nature of the amine also allows it to be a target for various chemical reactions. cymitquimica.com
In one documented synthesis, a derivative, (1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine, was reacted with 1-fluoro-2-nitrobenzene (B31998) in the presence of potassium carbonate in DMF. This reaction resulted in the formation of (1S,2S,4R)-7,7-dimethyl-N-(2-nitrophenyl)-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-amine with a high yield of 92%. mdpi.comresearchgate.net
Condensation Reactions
Condensation reactions are another important class of transformations for the amine moiety. The compound can react with cyclobutenedione derivatives in ethanol. A significant application of this reactivity is the formation of thiourea (B124793) intermediates, which are crucial precursors for the synthesis of thiazolone rings. evitachem.com This is achieved by reacting the enantiomerically pure amine with carbon disulfide under basic conditions to form an isothiocyanate intermediate, which is then trapped with ammonium (B1175870) hydroxide (B78521) to produce 1-(bicyclo[2.2.1]heptan-2-yl)thiourea. evitachem.com
Furthermore, the amine can be condensed with picolinic acid in the presence of a coupling agent like HATU and a base such as DIPEA to form an amide. For example, N-((1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide was synthesized from (R)-(+)-bornylamine and picolinic acid. acs.org
Amine Monoalkylation Reactions
Selective monoalkylation of primary amines like this compound can be a challenging process. tcichemicals.com However, strategies utilizing nitrobenzenesulfonyl chlorides (e.g., NsCl) provide an effective route. The primary amine is first reacted with a sulfonyl chloride to form a sulfonamide. This sulfonamide can then be readily alkylated. The activating nature of the nitrobenzenesulfonamide facilitates this alkylation. tcichemicals.com
Modifications of the Bicyclic Backbone
The rigid bicyclo[2.2.1]heptane skeleton can also be chemically modified, offering pathways to novel structures with altered properties.
C-H Functionalization (e.g., Palladium-Catalyzed Arylation)
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of C(sp³)–H bonds in saturated bicyclic amines. acs.orgucl.ac.uk This method avoids the need for pre-functionalized starting materials. acs.org The reaction typically employs a directing group, such as a picolinamide (B142947), which is installed on the amine. This directing group positions the palladium catalyst for selective C-H activation at a specific position on the bicyclic backbone. acs.org
A silver-free palladium-catalyzed C(sp³)–H arylation of saturated bicyclic amine scaffolds has been developed, which works with a variety of aryl iodides and bromides. acs.orgucl.ac.uk The reaction tolerates a range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups, as well as heterocycles. acs.org For instance, the arylation of N-((1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide with various aryl iodides has been demonstrated with good yields. acs.org The amide directing group can be removed under mild conditions to yield the arylated amine product. acs.orgucl.ac.uk
This methodology has been applied to medicinally relevant scaffolds, highlighting its potential in drug discovery. acs.org Mechanistic studies suggest the reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle involving a concerted metalation-deprotonation step. ucl.ac.uk
Table 1: Examples of Palladium-Catalyzed Arylation Products
| Product Name | Aryl Halide Used | Yield (%) |
| N-((1S,2S,4R,6S)-6-(4-Methoxyphenyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide | p-Iodoanisole | 91 |
| N-((1S,2S,4R,6S)-6-(4-Chlorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide | 1-Chloro-4-iodobenzene | 87 |
| N-((1S,2S,4R,6R)-1,7,7-Trimethyl-6-(thiophene-2-yl)bicyclo[2.2.1]heptan-2-yl)picolinamide | 2-Iodothiophene | 78 |
| N-((1S,2S,4R,6S)-6-(2-Cyanophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide | 2-Iodobenzonitrile | 73 |
| N-((1S,2S,4R,6S)-1,7,7-Trimethyl-6-(1-tosyl-1H-indol-5-yl)bicyclo[2.2.1]heptan-2-yl)picolinamide | 5-Iodo-1-tosyl-1H-indole | 65 |
Hydrogenation of Double Bonds within Derivatives
Catalytic hydrogenation is a common method for modifying derivatives of this compound. For example, a nitroaniline derivative, obtained from a nucleophilic aromatic substitution, can be reduced to a benzenediamine derivative using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.comresearchgate.net In a specific example, N¹-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}benzene-1,2-diamine was synthesized by hydrogenating the corresponding nitro compound. mdpi.comresearchgate.net
This reduction is a key step in multi-step synthetic sequences. mdpi.comresearchgate.net The known synthetic route to BRD4780, a related bicyclo[2.2.1]heptan-2-amine derivative, also involves a catalytic hydrogenation step following a Diels-Alder reaction. google.com
Regioselectivity and Diastereoselectivity in Transformations
The fixed spatial arrangement of the bicyclo[2.2.1]heptane core restricts the approach of reagents, leading to highly controlled and predictable reaction pathways. This section explores the regioselective and diastereoselective outcomes in various transformations of this compound and its close derivatives.
The stereochemical rigidity of the bicyclo[2.2.1]heptane system is a key factor in directing the approach of incoming reagents. This steric hindrance generally favors the formation of one diastereomer over the other. For instance, in the N-alkylation of the related (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride, the rigid structure preferentially directs the alkylating agent to the less hindered exo face, resulting in a high diastereomeric excess (de) of over 98%. evitachem.com
Similarly, reductions of imines derived from camphor-related structures demonstrate high levels of diastereoselectivity. The reduction of an imine with sodium cyanoborohydride leads to the formation of the corresponding exo-aminoamide with a diastereomeric ratio (dr) of 93:7. nih.gov
Palladium-catalyzed C-H arylation reactions on picolinamide derivatives of saturated bicyclic amines also exhibit notable regioselectivity. acs.orgacs.org In the case of a derivative of (R)-(+)-bornylamine, arylation occurs selectively at the C6 position. acs.org This regioselectivity is attributed to the directing effect of the picolinamide group and the steric environment of the bicyclic scaffold.
The following tables summarize key research findings on the regioselectivity and diastereoselectivity in transformations involving bicyclo[2.2.1]heptan-2-amine derivatives.
Diastereoselective Transformations
| Reaction | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |
| N-Alkylation | (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride | 2-Fluorobenzyl chloride | exo-N-(2-Fluorobenzyl)bicyclo[2.2.1]heptan-2-amine | >98% de | evitachem.com |
| Imine Reduction | Imine of a camphor-derived carboxamide | NaCNBH₃ | exo-Aminoamide | 93:7 dr | nih.gov |
Regioselective Transformations
| Reaction | Substrate | Reagent/Catalyst | Product | Position of Functionalization | Reference |
| C-H Arylation | N-((1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide | 4-Iodoanisole, Pd(OAc)₂, CuBr₂, CsOAc | N-((1S,2S,4R,6S)-6-(4-Methoxyphenyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)picolinamide | C6 | acs.org |
These examples underscore the profound influence of the bicyclo[2.2.1]heptane framework on the stereochemical and regiochemical course of chemical reactions, making it a powerful tool for the synthesis of complex, well-defined molecular architectures.
Applications of 1s,2r,4r Bicyclo 2.2.1 Heptan 2 Amine in Asymmetric Synthesis and Catalysis
As Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine make it a valuable starting material for the synthesis of complex organic molecules. Its structure serves as a scaffold upon which further stereochemical complexity can be built.
The bicyclo[2.2.1]heptane core is a structural motif found in numerous natural products and biologically active molecules. rsc.orgrsc.org The synthesis of polycyclic hydrocarbons can be achieved using derivatives of this amine. For instance, the azo compound 2,3-diazabicyclo[2.2.1]hept-2-ene can be heated to produce bicyclo[2.1.0]pentane, demonstrating the utility of the bicyclo[2.2.1]heptane skeleton in accessing other strained ring systems. thieme-connect.de
The amino group of this compound provides a handle for the introduction of nitrogen into complex molecules. This is particularly useful in the synthesis of alkaloids and other nitrogen-containing natural products. The rigid framework allows for stereocontrolled transformations at or near the nitrogen atom. The synthesis of various 2-azabicyclo[2.2.1]heptane derivatives, which are valuable in preparing biologically active peptides and peptidomimetics, highlights this application. uni-regensburg.de
One of the most significant applications of this chiral amine and its parent scaffold is in the formal synthesis of the potent analgesic alkaloid, epibatidine. clockss.org Epibatidine features a 7-azabicyclo[2.2.1]heptane ring system. le.ac.ukacs.org Various synthetic strategies have been developed where a key step involves the construction of this bicyclic core. unirioja.esdrugfuture.com For example, an asymmetric Diels-Alder reaction using a chiral N-acylnitroso dienophile has been employed to create the key cycloadduct for the synthesis of (-)-epibatidine. acs.org
As Chiral Auxiliaries in Enantioselective Transformations
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The this compound scaffold is a component of well-known chiral auxiliaries. rsc.orgrsc.org These auxiliaries are used to control the formation of new stereocenters in a wide range of chemical reactions. The predictable shielding of one face of the reactive center by the bulky bicyclic framework leads to high levels of enantioselectivity.
As Ligands and Organocatalysts in Asymmetric Catalysis
The amine functionality of this compound allows for its incorporation into ligands for transition-metal catalysis and as a key component of organocatalysts. rsc.orgrsc.org The rigid bicyclic structure provides a defined chiral environment around the catalytic center, which is crucial for achieving high enantioselectivity.
A significant area of research has been the development of bifunctional organocatalysts derived from camphor (B46023), a natural product with a bicyclo[2.2.1]heptane skeleton. nih.govsemanticscholar.org These catalysts often contain both a basic amine site and a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group. semanticscholar.orgmdpi.com This bifunctionality allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction, leading to highly efficient and stereoselective transformations. mdpi.com For example, camphor-derived diamines have been converted into thiourea organocatalysts that are effective in the conjugate addition of dicarbonyl compounds to nitro-olefins. nih.govsemanticscholar.org
Interactive Data Table: Applications in Catalysis
| Catalyst Type | Reaction | Substrates | Key Feature of this compound |
| Thiourea Organocatalyst | Michael Addition | Dimethyl malonate, trans-β-nitrostyrene | Chiral scaffold for bifunctional catalyst |
| Bifunctional Phase-Transfer Organocatalyst | Alkylation | Glycine imine, alkyl halides | Chiral framework for quaternary ammonium (B1175870) salt |
| Diamine-derived Organocatalyst | Michael Addition | 1,3-Dicarbonyls, trans-β-nitrostyrene | Provides regio- and stereoisomeric diversity |
Application in Asymmetric Additions (e.g., Dialkylzinc to Aldehydes/Ketones)
Derivatives of bicyclo[2.2.1]heptan-2-amine, particularly chiral amino alcohols and diamines derived from camphor, which possesses the same bicyclo[2.2.1]heptane framework, have proven to be effective ligands in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes. These reactions are fundamental for the creation of chiral secondary alcohols, which are important intermediates in pharmaceuticals and fine chemicals.
The chiral ligand, typically an amino alcohol, coordinates with the dialkylzinc reagent to form a chiral catalyst complex. This complex then directs the alkyl group transfer to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol product. The rigid bicyclic structure of the ligand is crucial for creating a well-defined and sterically hindered chiral environment around the metal center, leading to high levels of enantioselectivity.
Research has shown that camphor-derived β-amino alcohols can catalyze the addition of diethylzinc (B1219324) to a range of aromatic and aliphatic aldehydes with high yields and enantiomeric excesses (ee). For instance, the ligand (1S, 2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol has been used at a 2 mol% loading to achieve up to 94% ee in the formation of the corresponding secondary alcohols. researchgate.net The reaction proceeds rapidly, often within minutes at ambient temperature.
The effectiveness of these catalysts can be seen across various substrates, demonstrating the versatility of the bicyclo[2.2.1]heptane scaffold in asymmetric catalysis.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Camphor-Derived β-Amino Alcohol
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 95 | 92 |
| 4-Chlorobenzaldehyde | 96 | 94 |
| 4-Methoxybenzaldehyde | 94 | 91 |
| 2-Naphthaldehyde | 93 | 93 |
| Hexanal | 90 | 85 |
This table presents selected data on the catalytic performance of a camphor-derived amino alcohol in the asymmetric addition of diethylzinc to various aldehydes, highlighting the high yields and enantioselectivities achieved.
Use in Asymmetric Hydrogenations
The rigid bicyclo[2.2.1]heptane framework is also a key feature in ligands designed for asymmetric hydrogenation. While direct applications of this compound may be less common, its structural motif is found in more complex and highly effective ligands, such as chiral phosphines.
For example, chiral phosphabicyclo[2.2.1]heptane systems are utilized in transition metal catalysts for the asymmetric hydrogenation of olefins, ketones, and imines. google.com These ligands, when complexed with metals like rhodium, ruthenium, or iridium, can achieve high enantioselectivities in the reduction of prochiral substrates. The conformational rigidity of the bicyclic backbone is a key factor in creating a highly selective catalytic environment. google.com
Furthermore, derivatives such as 2-azabicyclo[2.2.1]heptanes have been developed and used as ligands in asymmetric transfer hydrogenation reactions. pwr.edu.pl These nature-inspired ligands, often used with ruthenium(II), demonstrate the adaptability of the bicyclic amine structure for creating potent chiral catalysts. The synthesis of these ligands often starts from readily available chiral precursors like (+)-camphor, ensuring the introduction of the desired stereochemistry.
Synthesis of Advanced Materials with Enhanced Properties
The unique, rigid, and three-dimensional structure of bicyclo[2.2.1]heptane diamines, including isomers of bicyclo[2.2.1]heptan-2-amine, makes them valuable monomers for the synthesis of high-performance polymers.
Polyimides and High-Performance Polymers
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. scispace.com However, traditional aromatic polyimides often suffer from poor solubility and high color, which limits their processability and applications in optics. scispace.com
Incorporating alicyclic units, such as the bicyclo[2.2.1]heptane structure, into the polyimide backbone is a highly effective strategy to overcome these drawbacks. researchgate.netmdpi.com The non-planar, bulky bicyclic structure disrupts the chain packing and the formation of intermolecular charge-transfer complexes that are responsible for the color and insolubility of aromatic polyimides. nih.gov
The polymerization of bicyclo[2.2.1]heptane-based diamines with alicyclic dianhydrides results in wholly alicyclic polyimides. These materials exhibit a unique combination of desirable properties:
High Thermal Stability: These polyimides show high glass transition temperatures (Tg) often exceeding 280 °C and decomposition temperatures above 400 °C. researchgate.netmdpi.com
Excellent Optical Transparency: The absence of extended aromatic conjugation leads to colorless films with very high transparency in the visible light spectrum and a low refractive index. acs.orgmdpi.com
Improved Solubility: The rigid, non-coplanar structure enhances the solubility of the polymers in common organic solvents, which greatly improves their processability. scispace.commdpi.comacs.org
Low Dielectric Constant: The introduction of the alicyclic structure can lower the dielectric constant, making these materials suitable for microelectronics applications. acs.orgpsu.edu
Table 2: Properties of Polyimides Incorporating Alicyclic Bicyclo[2.2.1]heptane Units
| Polymer Composition | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (°C) | Refractive Index | Solubility |
|---|---|---|---|---|
| Wholly Alicyclic Polyimide | >280 | >450 (in N₂) | ~1.522 | Insoluble (except in acid) |
| Semi-Aromatic Polyimide | 227 | 490 (in N₂) | ~1.611 | Soluble in aprotic polar solvents |
| Copolymer with BBH | >300 | >450 | ~1.53-1.54 | Good |
This table summarizes the typical properties of polyimides containing the bicyclo[2.2.1]heptane moiety, illustrating the impact of the alicyclic structure on thermal, optical, and solubility characteristics. researchgate.netmdpi.com
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Pathways
The creation of enantiomerically pure bicyclic amines is a cornerstone of modern organic synthesis. Future efforts will likely focus on developing more efficient and versatile stereoselective routes to (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine and its analogs.
One promising avenue is the use of organocatalysis, which offers a metal-free and environmentally benign approach. For instance, organocatalytic formal [4+2] cycloaddition reactions have been shown to produce functionalized bicyclo[2.2.1]heptanes with high enantioselectivity. rsc.org Further refinement of these methods could lead to more direct and atom-economical syntheses of the target amine.
Another area of active research is the development of cascade reactions that can construct the bicyclic core in a single, efficient step. For example, an epimerization–lactamization cascade has been successfully applied to the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. rsc.org Adapting such strategies to the synthesis of the carbocyclic this compound could significantly streamline its production.
Additionally, the use of chiral auxiliaries derived from natural products like camphor (B46023) remains a valuable strategy. mdpi.com Research into new, more effective chiral auxiliaries and their application in asymmetric synthesis will continue to be a priority.
Exploration of New Catalytic Applications
Derivatives of this compound have already demonstrated their utility as ligands in asymmetric catalysis. Future research will undoubtedly uncover new catalytic applications for this versatile scaffold.
The development of bifunctional organocatalysts, which combine a Lewis basic amine site with a hydrogen-bond donor, is a particularly exciting area. mdpi.com These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. mdpi.com Exploring the potential of this compound-based bifunctional catalysts in a wider range of asymmetric transformations is a key future direction.
Furthermore, the rigid bicyclic framework can be used to create novel phase-transfer catalysts. By quaternizing the amine, catalysts with well-defined chiral environments can be prepared, which may prove effective in asymmetric alkylations, Michael additions, and other carbon-carbon bond-forming reactions. nih.gov
The unique steric and electronic properties of this amine also make it an attractive candidate for the development of new transition metal catalysts. Ligands incorporating the bicyclo[2.2.1]heptane framework could lead to catalysts with enhanced activity and selectivity in a variety of important industrial processes, such as hydrogenation, and C-H activation. evitachem.comacs.org
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. In the context of this compound, computational modeling can provide valuable insights into its conformational preferences, the nature of its interactions with other molecules, and the transition states of reactions in which it participates.
Molecular modeling and receptor docking studies can be used to predict the binding affinity of bicyclic amine derivatives to biological targets, such as G protein-coupled receptors. nih.gov This information can guide the design of new therapeutic agents with improved potency and selectivity. nih.gov
Density functional theory (DFT) calculations can be employed to predict the pKa of bicyclic amines and to study the mechanism of reactions catalyzed by their derivatives. chemrxiv.orgresearchgate.net This fundamental understanding can accelerate the development of new catalysts and synthetic methods.
Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of bicyclic amine derivatives with their observed biological activity or catalytic performance. researchgate.net These models can then be used to predict the properties of new, untested compounds, thereby streamlining the discovery process. researchgate.net
Design of Next-Generation Functionalized Bicyclic Amine Scaffolds
The versatility of the bicyclo[2.2.1]heptane framework allows for the introduction of a wide range of functional groups, leading to the creation of novel scaffolds with tailored properties.
One area of focus is the synthesis of conformationally restricted amino acids and peptidomimetics. d-nb.info By incorporating the rigid bicyclic structure into a peptide backbone, it is possible to control the secondary structure of the peptide and enhance its metabolic stability. d-nb.info
Another promising direction is the development of "twisted" amides and anilines, where the nitrogen lone pair is forced out of conjugation with an adjacent π-system. chemrxiv.orgresearchgate.net This leads to unique electronic properties and can have a profound impact on the reactivity and basicity of the molecule. chemrxiv.orgresearchgate.net
Q & A
What synthetic methodologies are employed for the preparation of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine, and how is stereochemical purity ensured?
Basic Synthesis & Purification
The synthesis typically involves reductive amination of bicyclic ketone precursors, followed by stereoselective resolution. For example, (1S,2R,4R)-configured amines are synthesized via NaBH₄-mediated reduction of oxime intermediates derived from camphor-based bicyclic ketones . Purification employs chiral chromatography (e.g., CHIRALPAK AD-H or OJ-H columns) and HPLC to isolate enantiomers. NMR (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) are critical for verifying stereochemical integrity and purity .
How is the stereochemistry of this compound confirmed, and what analytical tools resolve ambiguities in structural assignments?
Structural Characterization
Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation. For example, derivatives of this compound in JNJ-54717793 were validated using SHELX-refined crystallographic data . When crystals are unavailable, NOESY NMR and VCD (vibrational circular dichroism) provide complementary evidence by correlating spatial proton proximity and chiral vibrational modes . Discrepancies between computational (DFT) and experimental data require iterative refinement of NMR assignments .
What safety protocols are essential for handling this compound in laboratory settings?
Handling & Storage
The compound is classified as a flammable liquid (GHS Category 2) with skin/eye irritation risks. Key precautions include:
- Use of nitrile gloves , fume hoods , and explosion-proof refrigerators for storage (2–8°C in inert atmospheres).
- Immediate decontamination with sand or vermiculite for spills to avoid aerosolization .
- Self-contained breathing apparatus (SCBA) is mandated during fire incidents due to toxic fume risks .
What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Advanced Synthesis Challenges
Large-scale stereoselective synthesis faces:
- Low yields in chiral resolution steps (e.g., <50% in diastereomeric salt formation).
- Costly chiral stationary phases for preparative HPLC.
Mitigation strategies include dynamic kinetic resolution using enantioselective catalysts and flow chemistry to enhance throughput . Protection-deprotection sequences (e.g., Boc groups) improve reaction efficiency during intermediate functionalization .
How does this compound contribute to the development of enzyme inhibitors or antiviral agents?
Biological Applications
The bicyclic scaffold is a lipophilic pharmacophore in inhibitors targeting soluble epoxide hydrolase (sEH) and RNA viruses (e.g., coronaviruses). Urea derivatives synthesized from this amine exhibit IC₅₀ values <100 nM against sEH by mimicking endogenous substrates . In virology, structural analogs disrupt viral replication machinery via allosteric binding to RNA-dependent RNA polymerases .
How does stereochemistry influence the biological activity of this compound derivatives?
Stereochemical Impact
Inhibition potency can vary >100-fold between enantiomers. For example, (1S,2R,4R)-configured ureas showed 10-fold higher sEH affinity than (1R,2S,4S) isomers due to optimal hydrophobic pocket fitting . Similarly, orexin receptor antagonists like JNJ-54717793 rely on strict (1S,2R,4R) geometry for blood-brain barrier penetration and target engagement .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Analytical Troubleshooting
Conflicting NMR coupling constants or mass fragmentation patterns often arise from:
- Conformational flexibility in solution (e.g., chair vs. boat bicyclic conformers).
- Impurity co-elution during chromatography.
Resolution involves variable-temperature NMR to freeze conformers and LC-MS/MS for trace impurity profiling . For ambiguous NOESY cross-peaks, molecular dynamics simulations reconcile experimental data with predicted low-energy conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
